![molecular formula C14H10N2OS B14196781 (2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone CAS No. 914644-31-8](/img/structure/B14196781.png)
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone is a heterocyclic compound that features a thienopyridine core structureThe molecular formula of this compound is C14H10N2OS, and it has a molecular weight of approximately 254.31 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thioxopyridine-3-carbonitriles with phenacyl bromides under Thorpe–Ziegler cyclization conditions . This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyridine derivatives.
科学的研究の応用
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activity and can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone: This compound has a similar core structure but includes a trifluoromethyl group, which can alter its chemical and biological properties.
4-(3-Aminothieno[2,3-b]pyridin-2-yl)phenylmethanone: Another related compound with slight structural variations that can impact its reactivity and applications.
Uniqueness
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone is unique due to its specific thienopyridine core and the presence of both amino and carbonyl functional groups. These features make it versatile for various chemical modifications and applications in different fields.
特性
CAS番号 |
914644-31-8 |
|---|---|
分子式 |
C14H10N2OS |
分子量 |
254.31 g/mol |
IUPAC名 |
(2-aminothieno[2,3-c]pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C14H10N2OS/c15-14-12(10-6-7-16-8-11(10)18-14)13(17)9-4-2-1-3-5-9/h1-8H,15H2 |
InChIキー |
SWEUKIUDYROFJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CN=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B14196701.png)
![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)
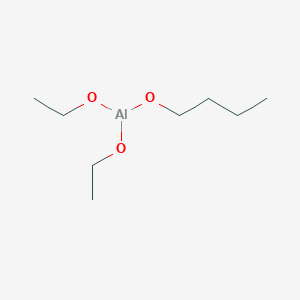
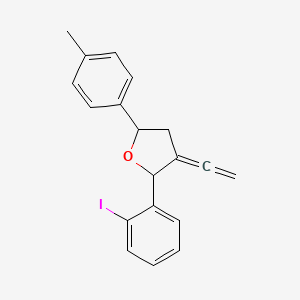
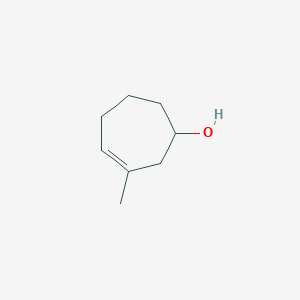
![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)

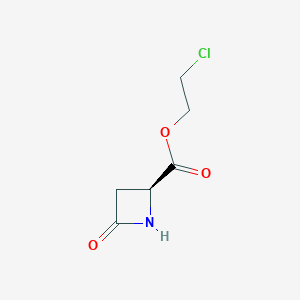
![5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one](/img/structure/B14196753.png)
![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14196763.png)
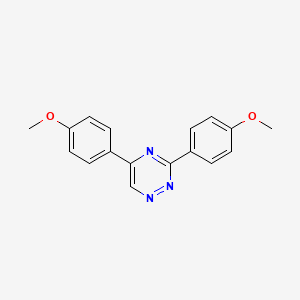
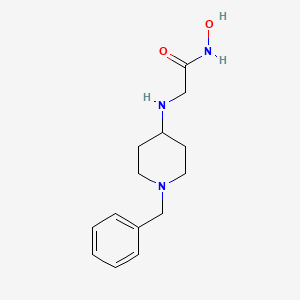
![5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14196786.png)
